Hydroxycitric acid lactone

Overview

Description

Synthesis Analysis

The synthesis of hydroxycitric lactone can be achieved through the oxidation of trans-tri-methylaconitate using potassium permanganate. The structure of the synthesized lactone is then identified using infrared and N.M.R. spectra. This process highlights the compound's stability and its comparative effectiveness to citric acid in certain applications, such as oil stabilization (Horikawa & Masuyama, 1965).

Molecular Structure Analysis

The molecular structure of hydroxycitric acid lactone reveals its stability at room temperature and its ability to exist in equilibrium with its acid counterpart in aqueous solutions. Advanced analytical techniques, including HPLC, have been developed to quantify the lactone and its acid form, providing insights into its molecular behavior (Rao et al., 2010).

Chemical Reactions and Properties

This compound's chemical reactions predominantly involve its equilibrium with hydroxycitric acid in solution, influencing its behavior and applications. Its ability to form salts with various metals through this equilibrium plays a crucial role in its functional properties and potential utility in food chemistry and beyond (Rao et al., 2010).

Physical Properties Analysis

The crystalline structure and absolute configuration of this compound salts, such as the calcium salt of hibiscus acid, have been detailed, revealing the compound's orthorhombic system crystallization and specific unit cell dimensions. These studies offer a deeper understanding of the compound's physical properties and its interactions with other substances (Glusker et al., 1972).

Chemical Properties Analysis

The chemical properties of this compound, including its synthesis from various substrates and its reaction mechanisms, have been explored. Techniques such as capillary zone electrophoresis have been employed for the separation and analysis of hydroxycitric acid and its lactone, emphasizing the compound's distinct chemical behaviors and its analytical quantification in herbal products (Muensritharam et al., 2008).

Scientific Research Applications

Appetite Suppression Studies

Hydroxycitric acid lactone (HCAL) has been prepared in pure form and tested for appetite suppression. Studies using male rats of the Wistar albino strain revealed that HCAL exhibited better appetite suppression than hydroxycitric acid (HCA). This improved activity is attributed to a continuous shift in equilibrium between HCA and HCAL, suggesting a slow release mechanism in animal systems (Rao et al., 2010).

Isolation and Properties

HCAL is present in dried fruit rinds of Garcinia species like Garcinia cambogia, Garcinia atroviridis, and Garcinia indica. These species are used for culinary purposes and are commercially available in India. The isolation methods for HCAL have been detailed, providing insights into its extraction and purification processes (Lewis, 1969).

Synthesis and Effects on Oils

HCAL was synthesized using potassium permanganate and tested for its stabilizing effect on cottonseed and soybean oils. The results indicated that HCAL has a stabilizing effect approximately equal to citric acid, providing a potential application in the preservation of edible oils (Horikawa & Masuyama, 1965).

Authentication and Quantification in Herbal Supplements

A study demonstrated the use of DNA barcoding and NMR spectroscopy for authenticating Garcinia fruits and quantifying the content of HCAL in raw herbal drugs and Garcinia food supplements. This research provides a methodological framework for regulatory purposes in the herbal supplement industry (Seethapathy et al., 2018).

Analysis of Organic Acids in Garcinia Leaves

The leaves of various Garcinia species were analyzed for their organic acid content, including HCAL, using high-performance liquid chromatography. This study highlights the varying concentrations of HCAL in different species, contributing to the understanding of its natural occurrence and potential applications (Bheemaiah & Kushalappa, 2019).

Capillary Zone Electrophoresis for Analysis

Capillary zone electrophoresis has been developed for the separation and analysis of HCAL in herbal products. This method offers advantages like simple sample preparation, fast analysis time, and high accuracy, crucial for quality control in the herbal product industry (Muensritharam et al., 2008).

Mechanism of Action

Garcinia lactone, also known as Hydroxycitric acid lactone or (-)-Hydroxycitric acid lactone, is a bioactive compound derived from the Garcinia genus, which includes over 300 species . This compound has been attributed to various health benefits and is incorporated in several nutraceuticals worldwide .

Target of Action

The primary target of Garcinia lactone is the ATP-citrate lyase enzyme . This enzyme plays a crucial role in the conversion of mitochondria-derived citrate into acetyl CoA, a precursor for both fatty acid and mevalonate synthesis pathways .

Mode of Action

Garcinia lactone acts as a competitive inhibitor of the ATP-citrate lyase enzyme . By blocking this enzyme, Garcinia lactone can help prevent the accumulation of fat in the body . This inhibition leads to a reduction of acetyl-CoA units, resulting in less fatty acid biosynthesis and lipogenesis from a high carbohydrate diet .

Biochemical Pathways

Garcinia lactone affects the fatty acid synthesis pathway . By inhibiting the ATP-citrate lyase enzyme, it disrupts the conversion of citrate to acetyl CoA, thereby reducing the production of fatty acids . This action can lead to downstream effects such as reduced lipogenesis, particularly in the context of a high carbohydrate diet .

Pharmacokinetics

The pharmacokinetics of Garcinia lactone, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A method was developed to determine the pharmacokinetics of hydroxycitric acid (HCA), a related compound, in rat plasma after the administration of pure HCA and a commercial Garcinia preparation . The method was found to be reproducible, sensitive, accurate, precise, and linear in the concentration range of 10–5000 ng/mL . .

Result of Action

The inhibition of the ATP-citrate lyase enzyme by Garcinia lactone leads to a decrease in fatty acid biosynthesis and lipogenesis . This action can potentially help in the management of obesity and related metabolic disorders .

Action Environment

The action, efficacy, and stability of Garcinia lactone can be influenced by various environmental factors. For instance, the extraction and formulation processes can impact the quality and efficacy of Garcinia lactone . Moreover, the presence of other bioactive compounds in Garcinia species may also influence the action of Garcinia lactone

Safety and Hazards

Hydroxycitric acid lactone causes serious eye irritation . It is advised to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

Hydroxycitric acid lactone, a major compound in the calyx of Hibiscus sabdariffa, is a plant growth inhibitor . It has a high concentration and strong inhibitory effect, demonstrating the growth inhibitory activity of the H. sabdariffa calyx extract . Future research could focus on more sustainable production of lactones .

Biochemical Analysis

Biochemical Properties

Hydroxycitric acid lactone plays a significant role in biochemical reactions by interacting with various enzymes and biomolecules. One of the primary interactions is with ATP citrate lyase, an enzyme that catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA . This compound inhibits this enzyme, thereby limiting the availability of acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis . This inhibition can lead to reduced fat accumulation and increased lipid oxidation . Additionally, this compound has been shown to interact with other enzymes involved in carbohydrate metabolism, such as pancreatic alpha-amylase and intestinal alpha-glucosidase, leading to reduced carbohydrate absorption .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate lipid metabolism by reducing the expression of genes involved in fatty acid synthesis and increasing the expression of genes related to lipid oxidation . This compound also impacts glucose metabolism by lowering blood levels of leptin and insulin, which improves glucose breakdown . Furthermore, this compound has been shown to reduce adipocyte size and visceral fat accumulation in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ATP citrate lyase, leading to the inhibition of this enzyme . By inhibiting ATP citrate lyase, this compound reduces the production of acetyl-CoA, which is a precursor for fatty acid synthesis . This inhibition results in decreased lipogenesis and increased lipid oxidation . Additionally, this compound can bind to other enzymes involved in carbohydrate metabolism, further influencing metabolic pathways . The compound’s ability to modulate gene expression also plays a crucial role in its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary . For example, repeated administration of this compound in animal models has led to sustained reductions in food intake and body weight . Some studies have reported potential adverse effects, such as hepatic collagen accumulation and increased oxidative stress markers . These findings highlight the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively reduce food intake, body weight, and fat accumulation . High doses of this compound have been associated with adverse effects, such as testicular toxicity and hepatic collagen accumulation . These findings suggest that there is a threshold for the beneficial effects of this compound, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid and carbohydrate metabolism . The compound inhibits ATP citrate lyase, reducing the availability of acetyl-CoA for fatty acid synthesis . This inhibition leads to decreased lipogenesis and increased lipid oxidation . Additionally, this compound interacts with enzymes involved in carbohydrate metabolism, such as pancreatic alpha-amylase and intestinal alpha-glucosidase, leading to reduced carbohydrate absorption . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence metabolic processes such as lipid oxidation . Additionally, the compound’s interaction with specific enzymes and transporters can further determine its subcellular distribution and activity .

properties

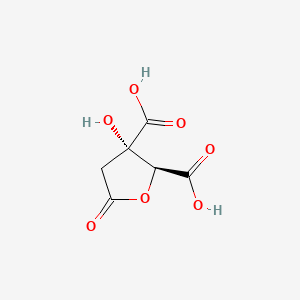

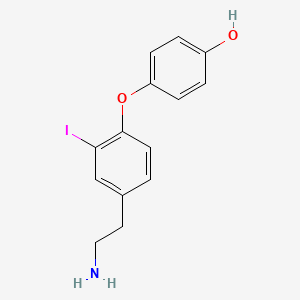

IUPAC Name |

(2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHZIWAVXDSFTB-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@]1(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433810 | |

| Record name | Garcinia lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27750-13-6 | |

| Record name | Hydroxycitric acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garcinia lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X481546MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;hydroxy-[[hydroxy(oxido)phosphoryl]-(4-methylsulfanylphenyl)sulfanylmethyl]phosphinate](/img/structure/B1242412.png)

![[3-Acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate](/img/structure/B1242416.png)

![11-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]-4,11-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10,12-dione](/img/structure/B1242420.png)

![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)

![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)